2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

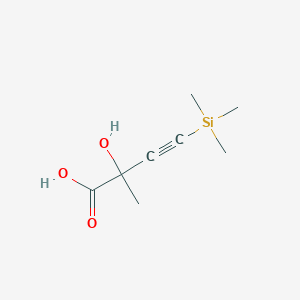

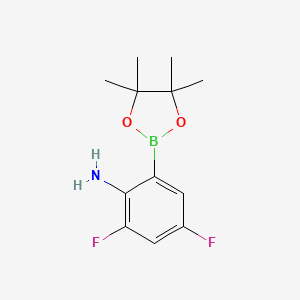

“2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid” is a chemical compound with the CAS Number: 2416236-22-9. It has a molecular weight of 186.28 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-2-methyl-4-(trimethylsilyl)but-3-ynoic acid. The Inchi Code for this compound is 1S/C8H14O3Si/c1-8(11,7(9)10)5-6-12(2,3)4/h11H,1-4H3,(H,9,10) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

- Stereospecific Synthesis and Potentialities : The compound has been utilized in stereospecific synthesis processes. Notably, tributylstannyl-(Z)-3-tributylstannyl-4-trimethylsilylbut-3-enoate, prepared via addition of (tributylstannyl)-trimethylsilane to but-3-ynoic acid, exhibits potential through cross-coupling and reverse cross-coupling reactions (Lunot et al., 2000).

- Direct Carboxylation with Carbon Dioxide : Investigations into direct carboxylation of 2-methylbutyn-3-ol-2 with carbon dioxide on Ag- and Cu-containing catalysts revealed that the anticipated 4-hydroxy-4-methylpent-2-ynoic acid did not form under specific conditions. Instead, a decomposition of the triple bond occurred, leading to the formation of two polyfunctional acids (Finashina et al., 2016).

Biological and Environmental Research

- Analysis of 2-Hydroxy Fatty Acids : This compound has been involved in studies analyzing 2-hydroxy fatty acids. Techniques like gas-liquid chromatography and mass spectrometry have been used to separate and characterize these acids (Karlsson & Pascher, 1974).

- Pheromone Component Synthesis : In studies related to the biosynthesis of pheromones, particularly in female mallard ducks, derivatives of 3-hydroxy fatty acids have been synthesized and analyzed. These derivatives, closely related to 2-hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid, play a significant role in pheromone communication (Kolattukudy & Rogers, 1987).

Analytical and Spectroscopic Applications

- Gas Chromatography-Mass Spectrometry : The compound has been employed in gas chromatography-mass spectrometry studies for identifying and quantifying various hydroxy acids. Techniques like trimethylsilylation have been used for facilitating the analysis (Eglinton, Hunneman, & McCormick, 1968).

Innovative Applications

- Metal Complex Synthesis : Studies on synthesizing metal complexes and coordination polymers have utilized derivatives of hydroxy and carboxylic acids. The creation of discrete molecular complexes and coordination polymers can have implications in fields like materials science and catalysis (Rad et al., 2016).

properties

IUPAC Name |

2-hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3Si/c1-8(11,7(9)10)5-6-12(2,3)4/h11H,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPHWDCWGOGFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C[Si](C)(C)C)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-fluorophenyl) pyrrolidin-2-one](/img/structure/B2461596.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2461598.png)

![2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2461611.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2461612.png)